molecular formula C16H16N2O B2935052 7-methyl-3-(4-methylphenyl)-7,8-dihydro-6H-cinnolin-5-one CAS No. 1024581-97-2

7-methyl-3-(4-methylphenyl)-7,8-dihydro-6H-cinnolin-5-one

Cat. No.: B2935052
CAS No.: 1024581-97-2
M. Wt: 252.317
InChI Key: QUXGNSWQQOVURE-UHFFFAOYSA-N
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Description

7-methyl-3-(4-methylphenyl)-7,8-dihydro-6H-cinnolin-5-one is a heterocyclic compound that belongs to the cinnoline family. This compound is characterized by its unique structure, which includes a cinnoline core with methyl and phenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(4-methylphenyl)-7,8-dihydro-6H-cinnolin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylacetophenone with hydrazine hydrate can lead to the formation of the intermediate hydrazone, which upon cyclization yields the desired cinnoline derivative. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-(4-methylphenyl)-7,8-dihydro-6H-cinnolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cinnoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of cinnoline derivatives.

Scientific Research Applications

7-methyl-3-(4-methylphenyl)-7,8-dihydro-6H-cinnolin-5-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-methyl-3-(4-methylphenyl)-7,8-dihydro-6H-cinnolin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their wide range of biological activities.

    Pyrazolines: Another class of heterocycles with comparable biological properties and synthetic routes.

Uniqueness

7-methyl-3-(4-methylphenyl)-7,8-dihydro-6H-cinnolin-5-one is unique due to its specific substitution pattern on the cinnoline core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-methyl-3-(4-methylphenyl)-7,8-dihydro-6H-cinnolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-10-3-5-12(6-4-10)14-9-13-15(18-17-14)7-11(2)8-16(13)19/h3-6,9,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXGNSWQQOVURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NN=C(C=C2C(=O)C1)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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